REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1>C1COCC1>[CH3:1][CH:2]([CH3:13])[C:3](=[O:12])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1
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Name
|
4-methyl-1-pyridin-4-yl-pent-1-en-3-one
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
CC(C(C=CC1=CC=NC=C1)=O)C
|
Name
|
(Ph3P)3RhCl
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CCC1=CC=NC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |